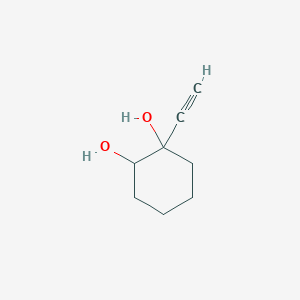
1-Ethynylcyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylcyclohexane-1,2-diol is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclohexane ring substituted with an ethynyl group and two hydroxyl groups
Métodos De Preparación
The synthesis of 1-Ethynylcyclohexane-1,2-diol typically involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method allows for the introduction of the ethynyl group onto the cyclohexane ring, resulting in the formation of the desired diol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Ethynylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in the formation of 1-ethylcyclohexane-1,2-diol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-Ethynylcyclohexane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, coatings, and polymers, where its reactivity and functional groups are advantageous.
Mecanismo De Acción
The mechanism by which 1-Ethynylcyclohexane-1,2-diol exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze oxidation or reduction reactions. The ethynyl group can participate in nucleophilic addition reactions, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
1-Ethynylcyclohexane-1,2-diol can be compared to other similar compounds, such as:
1-Ethynyl-1-cyclohexanol: This compound has a similar structure but lacks the second hydroxyl group, resulting in different reactivity and applications.
Cyclohexane-1,2-diol:
1,2-Dimethylcyclohexane: While structurally similar, the presence of methyl groups instead of hydroxyl and ethynyl groups leads to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of an ethynyl group and two hydroxyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
75476-42-5 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-ethynylcyclohexane-1,2-diol |
InChI |
InChI=1S/C8H12O2/c1-2-8(10)6-4-3-5-7(8)9/h1,7,9-10H,3-6H2 |
Clave InChI |
AMMOKDUXYCRKMR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCCC1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















